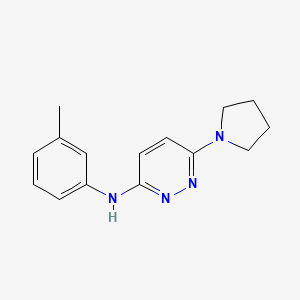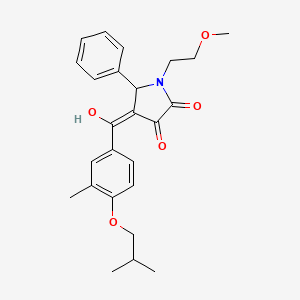
N-(3-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine, also known as MPDL3280A, is a small molecule drug that is currently being studied for its potential use in cancer treatment. It belongs to the class of drugs known as immune checkpoint inhibitors, which work by blocking certain proteins on cancer cells that prevent the immune system from attacking them.
Mecanismo De Acción
N-(3-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine works by blocking the protein PD-L1, which is found on the surface of some cancer cells. PD-L1 binds to a protein called PD-1 on immune cells, which prevents them from attacking the cancer cells. By blocking PD-L1, N-(3-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine allows the immune system to recognize and attack the cancer cells more effectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine are still being studied, but early research suggests that it may cause an increase in the number of immune cells that are able to recognize and attack cancer cells. It may also cause changes in the tumor microenvironment that make it more hostile to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine for lab experiments is that it is relatively easy to synthesize and purify, which makes it a good candidate for large-scale studies. However, one limitation is that it is still in the early stages of clinical development, so there is limited information available on its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(3-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine. One area of focus is on identifying biomarkers that can predict which patients are most likely to respond to the drug. Another area of focus is on studying the drug in combination with other cancer drugs to determine if it can enhance their effectiveness. Additionally, researchers are exploring the potential use of N-(3-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine in other diseases, such as autoimmune disorders. Finally, further research is needed to determine the long-term safety and efficacy of the drug in larger clinical trials.
Métodos De Síntesis
The synthesis of N-(3-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine involves the reaction of 3-methylphenylhydrazine with 2-chloro-6-(1-pyrrolidinyl)pyridine, followed by the addition of sodium hydroxide and heating to form the final product. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine is currently being studied in clinical trials for its potential use in the treatment of various types of cancer, including lung cancer, bladder cancer, and breast cancer. It has shown promising results in early trials, with some patients experiencing significant tumor shrinkage and prolonged survival. N-(3-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine is also being studied in combination with other cancer drugs to determine if it can enhance their effectiveness.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-12-5-4-6-13(11-12)16-14-7-8-15(18-17-14)19-9-2-3-10-19/h4-8,11H,2-3,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDJLZHBVASDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5490203.png)
![3-(2-{[2-(dimethylamino)-2-oxoethyl]amino}-2-oxoethyl)-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5490206.png)
![4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid](/img/structure/B5490213.png)
![N-cyclopropyl-7-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5490221.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5490225.png)
![7-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5490233.png)

![N-[(4-fluorophenyl)acetyl]phenylalanine](/img/structure/B5490240.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5490243.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5490245.png)
![3,4,5-trimethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B5490251.png)
![2-(2-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5490265.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5490270.png)
![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5490275.png)